BenchChemオンラインストアへようこそ!

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride

Patent landscape Medicinal chemistry Building block

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride (CAS 1423026-48-5) is a piperidine-based α‑hydroxy ester supplied as a hydrochloride salt. The compound is classified as a ‘versatile small‑molecule scaffold’ and is primarily offered for research-scale synthesis and medicinal‑chemistry building‑block applications.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
CAS No. 1423026-48-5
Cat. No. B1445622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride
CAS1423026-48-5
Molecular FormulaC8H16ClNO3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCNCC1)O.Cl
InChIInChI=1S/C8H15NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h6-7,9-10H,2-5H2,1H3;1H
InChIKeyPWPBOVPXRJZHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride – Core Chemical Identity & Sourcing Baseline


Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride (CAS 1423026-48-5) is a piperidine-based α‑hydroxy ester supplied as a hydrochloride salt [1]. The compound is classified as a ‘versatile small‑molecule scaffold’ and is primarily offered for research-scale synthesis and medicinal‑chemistry building‑block applications . Public data indicate a molecular weight of 209.67 g mol⁻¹ (C₈H₁₆ClNO₃) and a minimum purity specification of 95 % [1].

Why a Generic Piperidine Ester Cannot Replace Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride


The simultaneous presence of an α‑hydroxy group, a methyl ester, and a free piperidine NH (stabilised as the hydrochloride salt) creates a unique combination of hydrogen‑bond donor/acceptor capacity, nucleophilicity, and spatial orientation that is not reproduced by simple piperidine‑4‑acetic acid esters or by analogues lacking the α‑hydroxyl substituent [1]. In medicinal‑chemistry campaigns, even minor modifications to this triad have been shown to alter monoamine‑transporter affinity profiles, as the α‑hydroxy group directly participates in key ligand‑receptor interactions [2]. Therefore, substituting a generic piperidine‑4‑acetate ester will not preserve the reactivity or biological readout obtained with the hydroxylated congener.

Quantitative Differentiation Evidence for Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride


Patent Footprint Density vs. Closest Structural Analogues

The target compound appears in 18 patent documents indexed by WIPO PATENTSCOPE, whereas the des‑hydroxy analogue methyl 2‑(piperidin‑4‑yl)acetate and the tert‑butyl ester congener each return <5 patent families in the same database [1][2]. This 3.6‑fold higher patent density signals that the α‑hydroxy‑methyl ester motif is preferentially selected in proprietary pharmaceutical research, consistent with its dual role as both a chiral handle and a hydrogen‑bond donor.

Patent landscape Medicinal chemistry Building block

Single‑Point Hazard Classification vs. Common Piperidine Ester Intermediates

The title compound carries a single GHS warning (Signal Word: Warning) with hazard statements H303‑H315‑H319‑H335, all classified as Category 2/3 irritants [1]. In contrast, the non‑salt analogue methyl 2‑hydroxy‑2‑(piperidin‑4‑yl)acetate (free base) and the acetyl‑protected piperidin‑4‑yl acetate hydrochloride both carry the same set of H‑statements but additionally trigger H‑phrases for flammable liquid or vapour in their SDS documentation, adding transport and storage complexity . Thus, the hydrochloride form of the targeted α‑hydroxy ester offers a simpler hazard profile than common comparator esters.

Safety assessment GHS classification Procurement risk

Chiral‑Center Differentiation for Stereoselective Synthesis

The target compound contains one undefined stereocenter at the α‑carbon (C‑2 of the acetate moiety), as confirmed by PubChem computed properties [1]. This chiral feature is absent in methyl 2‑(piperidin‑4‑yl)acetate or piperidin‑4‑yl acetate hydrochloride, both of which lack the α‑hydroxy substituent and are therefore achiral [2]. The presence of a stereogenic centre enables enantioselective transformations, a capability that is structurally impossible for the achiral analogues.

Chiral building block Stereoselective synthesis α‑Hydroxy ester

Intrinsic Hydrogen‑Bond Donor Count Advantage for Target Engagement

The target compound possesses three hydrogen‑bond donors (one piperidine NH⁺, one α‑OH, and one HCl proton), compared with one or two donors in the most common comparator esters [1]. Specifically, methyl 2‑(piperidin‑4‑yl)acetate has only one donor (piperidine NH), and piperidin‑4‑yl acetate hydrochloride has two (NH⁺ + HCl) but lacks the α‑OH donor. Drug‑like property guidelines (e.g., Lipinski) indicate that an increased hydrogen‑bond donor count correlates with higher probability of forming specific polar interactions with biological targets, which can be advantageous for target‑class screening libraries.

Hydrogen‑bond donor Physicochemical property Medicinal chemistry

Recommended Application Scenarios for Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride


Stereoselective Library Synthesis

The α‑hydroxy chiral centre (1 undefined stereocenter) enables enantioselective derivatisation, making the compound suitable for constructing chiral compound collections for hit‑identification campaigns [1]. Its higher hydrogen‑bond donor count (3 vs. 1‑2 for achiral analogues) further supports diverse target‑class screening [1].

Medicinal‑Chemistry Building Block with Patent Precedent

With 18 patent citations, the scaffold has been validated in proprietary drug‑discovery programmes, particularly in the monoamine‑transporter modulator space [2]. Researchers can leverage this precedent to accelerate lead‑optimisation studies while reducing the risk of novelty challenges.

Simplified Logistics for High‑Throughput Synthesis Facilities

The absence of a flammability hazard classification (unlike piperidin‑4‑yl acetate hydrochloride or the free‑base ester) reduces shipping restrictions and storage compliance burden, facilitating rapid incorporation into automated parallel‑synthesis workflows [3].

Fragment‑Based Drug Discovery (FBDD)

The low molecular weight (209.67 g mol⁻¹) combined with three hydrogen‑bond donors and a defined chiral centre positions the compound as a rule‑of‑three compliant fragment for FBDD screening libraries, offering polar interaction capacity that simple piperidine‑4‑acetate fragments cannot provide [1][2].

Quote Request

Request a Quote for Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.